molecular formula C₂₇H₂₄N₆O₉ B1146485 Balsalazide impurity 3 CAS No. 1346606-53-8

Balsalazide impurity 3

Cat. No. B1146485
CAS RN: 1346606-53-8
M. Wt: 576.51
InChI Key:
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Description

Balsalazide impurity 3 is an impurity of the anti-inflammatory drug Balsalazide . Balsalazide is prepared from 4-aminohippuric acid and releases mesalazine or 5-aminosalicylic acid in the large intestine .


Synthesis Analysis

A stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms . Efficient chromatographic separation was achieved on a C18 stationary phase with a simple mobile-phase gradient prepared from methanol and phosphate buffer .


Chemical Reactions Analysis

The RP-LC method was validated for linearity, accuracy, precision, and robustness . Regression analysis resulted in a correlation coefficient greater than 0.99 for balsalazide disodium and all three impurities . This method was capable of detecting the three impurities at 0.003% of the test concentration of 0.3 mg/mL, using an injection volume of 10 μL .

Scientific Research Applications

Stability-Indicating Analysis

Balsalazide impurity 3 is used in stability-indicating analysis of Balsalazide . A novel, sensitive, stability-indicating gradient RP-LC method has been developed for quantitative analysis of balsalazide disodium and its related impurities both in the bulk drug and in pharmaceutical dosage forms .

Degradation Product Characterization

The impurity is used in the characterization of degradation products of Balsalazide . The study aimed to investigate a novel approach by utilizing liquid chromatography (LC) and liquid chromatography-mass spectrometry (LC–MS) to separate, identify and characterize very nominal quantities of degradation products (DPs) of balsalazide along with its process related impurities without isolation from their reaction mixtures .

Method Development and Validation

Balsalazide impurity 3 is used in the development and validation of analytical methods . It can be used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Balsalazide .

Impurity Profiling

The impurity is used in impurity profiling of Balsalazide . The impurities along with balsalazide were resolved on spherisorb ODS2 (250×4.6 mm, 5.0 μm) column at room temperature using 0.2 M sodium acetate solution at pH 4.5 and methanol in the ratio of 55:45 (v/v) as mobile phase pumped isocratically at 1.0 mL/min as mobile phase and UV detection at 255 nm .

Stress Studies

Balsalazide impurity 3 is used in stress studies of Balsalazide . The balsalazide pure compound was subjected to stress studies and a total of four degradation products (DPs) were formed during the stress study .

Quality Control

The impurity is used in quality control of Balsalazide . Balsalazide USP Impurity 3 is supplied with detailed characterization data compliant with regulatory guideline .

Safety And Hazards

According to the safety data sheet, it is advised to avoid breathing mist, gas, or vapors of Balsalazide . Contact with skin and eyes should be avoided, and personal protective equipment should be used . The test solution was found to be stable in 70:30 (v/v) methanol–water for 48 h .

properties

IUPAC Name

5-[[4-(2-carboxyethylcarbamoyl)-2-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]phenyl]diazenyl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O9/c34-22-8-6-18(14-19(22)27(41)42)31-32-20-7-3-16(26(40)29-12-10-24(37)38)13-21(20)33-30-17-4-1-15(2-5-17)25(39)28-11-9-23(35)36/h1-8,13-14,34H,9-12H2,(H,28,39)(H,29,40)(H,35,36)(H,37,38)(H,41,42)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBCQZTYNNGNNDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NCCC(=O)O)N=NC2=C(C=CC(=C2)C(=O)NCCC(=O)O)N=NC3=CC(=C(C=C3)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Balsalazide impurity 3

CAS RN

1346606-53-8
Record name 5-((2-(4-(2-Carboxyethylcarbamoyl)phenylazo)-4-(2-carboxyethyl-carbamoyl)(phenylazo(-salicylic acid, (E,E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346606538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((2-(4-(2-CARBOXYETHYLCARBAMOYL)PHENYLAZO)-4-(2-CARBOXYETHYL-CARBAMOYL)(PHENYLAZO(SALICYLIC ACID)))), (E,E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DD3LDH08S8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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